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Compound of Interest

Compound Name: 2-Chloro-5-cyanopyridine

Cat. No.: B021959 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic compound 2-Chloro-5-cyanopyridine is a versatile precursor in the synthesis

of a diverse array of biologically active molecules. Its unique chemical architecture, featuring

both a chloro and a cyano group, provides reactive sites for the development of novel

compounds with significant therapeutic potential. This guide offers a comparative analysis of

the biological activities of compounds synthesized from this valuable scaffold, supported by

experimental data and detailed protocols. The primary biological activities explored include

anticancer, antimicrobial, and enzyme inhibitory effects.

Anticancer Activity: Targeting Proliferation and
Survival
Derivatives of 2-chloro-5-cyanopyridine have demonstrated notable cytotoxic effects against

a range of human cancer cell lines. The primary mechanisms of action often involve the

inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Comparative Anticancer Activity (IC50 Values)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of

various cyanopyridine derivatives against several cancer cell lines. Lower IC50 values indicate

greater potency.
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Compound
Class

Derivative
Cancer Cell
Line

IC50 (µM)
Reference
Compound

IC50 (µM)

Cyanopyridin

es

Compound

4c

HepG-2

(Liver)
8.02 ± 0.38 5-FU 9.42 ± 0.46

HCT-116

(Colon)
7.15 ± 0.35 5-FU 8.01 ± 0.39

MCF-7

(Breast)
15.74 ± 0.78 5-FU -

PC3

(Prostate)
13.64 ± 0.67 5-FU -

Compound

4d

HepG-2

(Liver)
6.95 ± 0.34 5-FU 9.42 ± 0.46

HCT-116

(Colon)
8.35 ± 0.42 5-FU 8.01 ± 0.39

Pyridopyrazol

opyrimidines

Compound

11a
A-549 (Lung) 9.24 µg/mL Cisplatin 11.76 µg/mL

Pyridopyrazol

otriazines

Compound

16a

HepG-2

(Liver)
6.45 µg/mL Cisplatin -

Non-fused

Cyanopyridon

es

Compound

5a

MCF-7

(Breast)
1.77 ± 0.10 Taxol 8.48 ± 0.46

HepG2

(Liver)
2.71 ± 0.15 Taxol 14.60 ± 0.79

Compound

5e

MCF-7

(Breast)
1.39 ± 0.08 Taxol 8.48 ± 0.46

HepG2

(Liver)
10.70 ± 0.58 Taxol 14.60 ± 0.79

Data sourced from multiple studies, and direct comparison should be made with caution due to

variations in experimental conditions.[1][2][3][4]
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Antimicrobial Activity: Combating Pathogenic
Microbes
A variety of compounds derived from the cyanopyridine scaffold have exhibited promising

activity against both bacterial and fungal pathogens. The data is typically presented as the

Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that

prevents visible growth of a microorganism.

Comparative Antimicrobial Activity (MIC Values)
The table below presents the MIC values of select cyanopyridine derivatives against various

microbial strains. Lower MIC values indicate stronger antimicrobial activity.

Compound
Class

Microbial
Strain

MIC (µg/mL)
Reference
Compound

MIC (µg/mL)

Pyridine

Derivatives

Staphylococcus

aureus
56 ± 0.5 - -

Escherichia coli 55 ± 0.5 - -

2-

(methyldithio)pyri

dine-3-

carbonitrile

Acinetobacter

baumannii
0.5 - 64 Amikacin -

Escherichia coli 0.5 - 64 Amikacin -

Staphylococcus

aureus
0.5 - 64 Amikacin -

Pseudomonas

aeruginosa
0.5 - 64 Amikacin -

Note: The data is compiled from various sources and direct comparisons should be interpreted

with care.

Enzyme Inhibition: A Targeted Approach
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A significant mechanism through which cyanopyridine derivatives exert their biological effects is

through the inhibition of specific enzymes that are critical for disease progression. Key targets

include Pim-1 kinase, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Human

Epidermal Growth Factor Receptor 2 (HER-2), all of which are implicated in cancer.

Comparative Enzyme Inhibition Data
The following table summarizes the inhibitory activity of cyanopyridine derivatives against

various enzymes, presented as IC50 or Ki values.

Compound
Class

Target
Enzyme

IC50 (µM) Ki (µM)
Reference
Compound

IC50 (µM)

Cyanopyridin

es

Pim-1 Kinase

(Compound

4b)

0.63 ± 0.03 -
Quercetageti

n
0.56 ± 0.03

Pim-1 Kinase

(Compound

4c)

0.61 ± 0.03 -
Quercetageti

n
0.56 ± 0.03

Pim-1 Kinase

(Compound

4d)

0.46 ± 0.02 -
Quercetageti

n
0.56 ± 0.03

Non-fused

Cyanopyridon

es

VEGFR-2

(Compound

5e)

0.124 ± 0.011 - Lapatinib 0.182 ± 0.010

HER-2

(Compound

5e)

0.077 ± 0.003 - Lapatinib 0.131 ± 0.012

Data is indicative of the potential for these compounds to act as targeted inhibitors.[2][3]

Key Signaling Pathways and Experimental
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To provide a deeper understanding of the mechanisms of action and the methods used to

evaluate these compounds, the following diagrams illustrate key signaling pathways and

experimental workflows.

Signaling Pathway Diagrams
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Caption: Pim-1 Kinase Signaling Pathway in Cancer.
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Caption: VEGFR-2 and HER-2 Signaling Pathways.

Experimental Workflow Diagrams
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Caption: MTT Assay Experimental Workflow.
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Caption: MIC Determination Workflow.

Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric

assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase

enzymes reflect the number of viable cells present.
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Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and

incubate for 24 hours to allow for cell attachment.

Compound Treatment: Treat the cells with various concentrations of the synthesized

compounds and a vehicle control. Incubate for an additional 48-72 hours.

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing

0.5 mg/mL MTT to each well.

Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan

crystals.

Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilizing agent,

such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of

approximately 570 nm using a microplate reader.

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated

control cells. The IC50 value is determined by plotting the percentage of viability against the

log of the compound concentration.

Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the

minimum inhibitory concentration (MIC) of an antimicrobial agent.

Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the test

compound in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5

McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5

colony-forming units (CFU)/mL in the wells.

Inoculation: Add the bacterial suspension to each well containing the compound dilutions.

Include a positive control (bacteria with no compound) and a negative control (medium only).

Incubation: Incubate the plate at 37°C for 18-24 hours.
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MIC Determination: The MIC is determined as the lowest concentration of the compound at

which there is no visible growth (turbidity) of the microorganism.

This guide provides a comparative overview of the significant biological activities of compounds

synthesized from 2-chloro-5-cyanopyridine. The presented data and protocols serve as a

valuable resource for researchers in the fields of medicinal chemistry and drug discovery,

facilitating the development of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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